5-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-5-(1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-(1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-5-aminopyrimidine with tert-butyl isocyanide under specific conditions to form the desired pyrrolopyrimidine scaffold . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-(1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyrimidines, N-oxides, and reduced amine derivatives .
Scientific Research Applications
4-Chloro-5-(1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit protein kinases involved in cell growth and proliferation.
Biological Studies: The compound is used in studying the mechanisms of various biological processes, including signal transduction and enzyme inhibition.
Pharmaceutical Development: It serves as a lead compound for developing new drugs targeting specific molecular pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-Chloro-5-(1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine involves the inhibition of specific protein kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis . By inhibiting these kinases, the compound can effectively halt the proliferation of cancer cells and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thieno[2,3-d]pyrimidine: Known for its anticancer and antibacterial properties.
Pyrimido[4,5-d]pyrimidine: Exhibits a broad spectrum of biological activities, including antiviral and anticancer effects.
Uniqueness
4-Chloro-5-(1,1-dimethylethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C10H12ClN3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
5-tert-butyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H12ClN3/c1-10(2,3)6-4-12-9-7(6)8(11)13-5-14-9/h4-5H,1-3H3,(H,12,13,14) |
InChI Key |
IXKTXKXPSOHUIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CNC2=C1C(=NC=N2)Cl |
Origin of Product |
United States |
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